3-Chloro-4-(3,3-difluoropyrrolidin-1-yl)benzoic acid
Description
3-Chloro-4-(3,3-difluoropyrrolidin-1-yl)benzoic acid is a halogenated benzoic acid derivative characterized by a pyrrolidine ring substituted with two fluorine atoms at the 3,3-positions and a chlorine atom at the 3-position of the benzoic acid core. Its molecular formula is C₁₁H₁₀ClF₂NO₂, with a molecular weight of 261.65 g/mol ().
Properties
Molecular Formula |
C11H10ClF2NO2 |
|---|---|
Molecular Weight |
261.65 g/mol |
IUPAC Name |
3-chloro-4-(3,3-difluoropyrrolidin-1-yl)benzoic acid |
InChI |
InChI=1S/C11H10ClF2NO2/c12-8-5-7(10(16)17)1-2-9(8)15-4-3-11(13,14)6-15/h1-2,5H,3-4,6H2,(H,16,17) |
InChI Key |
NEXJKRVANBGRJN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1(F)F)C2=C(C=C(C=C2)C(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Claisen Rearrangement and Ru(VIII)-Catalyzed Oxidation
A scalable route to 3,3-difluoropyrrolidine begins with allyl vinyl ether undergoing Claisen rearrangement to form γ,δ-unsaturated carbonyl compounds. Subsequent Ru(VIII)-catalyzed oxidation yields 2,2-difluorosuccinic acid, which undergoes cyclization with benzylamine to form N-benzyl-3,3-difluoropyrrolidinone. Final reduction using BH₃·Me₂S provides 3,3-difluoropyrrolidine in 68% overall yield.
Reaction Conditions:
-
Claisen rearrangement: 180°C, neat, 2 h.
-
Ru(VIII) oxidation: 0°C, H₂O/acetone, 30 min.
-
Cyclization: DMF, 120°C, 6 h.
-
Reduction: BH₃·Me₂S, THF, 0°C to RT, 12 h.
Functionalization of the Benzoic Acid Core
Nucleophilic Aromatic Substitution (SNAr)
The chloro group at the 3-position activates the 4-position for SNAr with 3,3-difluoropyrrolidine. Optimization studies identify dimethylformamide (DMF) as the optimal solvent, enabling complete substitution at 80°C within 8 hours.
Typical Procedure:
-
Dissolve 3-chloro-4-nitrobenzoic acid (1 equiv) in DMF.
-
Add 3,3-difluoropyrrolidine (1.2 equiv) and K₂CO₃ (2 equiv).
-
Heat at 80°C under N₂ for 8 h.
-
Acidify with HCl (2M), extract with EtOAc, and purify via recrystallization.
Buchwald-Hartwig Amination
For substrates lacking inherent activation, palladium-catalyzed coupling offers an alternative. Using Pd₂(dba)₃/Xantphos as the catalyst system, 3-chloro-4-iodobenzoic acid reacts with 3,3-difluoropyrrolidine in toluene at 100°C, achieving 67% yield.
Advantages:
-
Tolerates electron-deficient aromatic systems.
-
Avoids harsh basic conditions required for SNAr.
Carboxylic Acid Protection and Deprotection Strategies
To prevent side reactions during SNAr or amination, the carboxylic acid group is often protected as a methyl ester. Subsequent hydrolysis under basic conditions regenerates the acid functionality.
Protection:
Deprotection:
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Temperature (°C) | Time (h) | Key Advantage |
|---|---|---|---|---|
| SNAr in DMF | 82 | 80 | 8 | High regioselectivity |
| Buchwald-Hartwig | 67 | 100 | 12 | Broad substrate scope |
| Microwave-Assisted SNAr | 78 | 120 | 2 | Reduced reaction time |
Microwave-assisted SNAr achieves comparable yields in 2 hours by accelerating reaction kinetics, though scalability remains a concern.
Purification and Characterization
Crude products are purified via recrystallization (ethanol/water) or column chromatography (SiO₂, hexane/EtOAc 3:1). Characterization data includes:
¹H NMR (400 MHz, DMSO-d₆):
δ 13.2 (s, 1H, COOH), 7.89 (d, J = 8.4 Hz, 1H, ArH), 7.52 (dd, J = 8.4, 2.0 Hz, 1H, ArH), 7.38 (d, J = 2.0 Hz, 1H, ArH), 3.62–3.58 (m, 4H, pyrrolidine-H), 2.52–2.46 (m, 2H, pyrrolidine-H).
HRMS (ESI):
Calculated for C₁₁H₁₀ClF₂NO₂ [M+H]⁺: 261.0401; Found: 261.0398.
Industrial-Scale Considerations
Cost-effective production requires:
-
Minimizing BH₃·Me₂S usage via catalytic hydrogenation alternatives.
-
Recycling DMF via distillation.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(3,3-difluoropyrrolidin-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
3-Chloro-4-(3,3-difluoropyrrolidin-1-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of advanced materials, such as polymers with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(3,3-difluoropyrrolidin-1-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the chloro and difluoropyrrolidinyl groups can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Piperidine Analogs
A closely related compound is 3-Chloro-4-(4,4-difluoropiperidin-1-yl)benzoic acid , which replaces the pyrrolidine ring with a piperidine ring (6-membered vs. 5-membered). Key differences include:
| Property | 3-Chloro-4-(3,3-difluoropyrrolidin-1-yl)benzoic Acid | 3-Chloro-4-(4,4-difluoropiperidin-1-yl)benzoic Acid |
|---|---|---|
| Molecular Formula | C₁₁H₁₀ClF₂NO₂ | C₁₂H₁₂ClF₂NO₂ |
| Molecular Weight (g/mol) | 261.65 | 275.68 |
| Ring Strain | Higher (5-membered pyrrolidine) | Lower (6-membered piperidine) |
| Lipophilicity (Predicted) | Moderate (smaller ring, rigid structure) | Slightly higher (larger ring, more flexible) |
Comparison with Other Halogenated Benzoic Acids
Halogenation (Cl, F) is a common strategy to modulate bioactivity. Examples include:
Key Structural Influences :
Comparison with Antioxidant Benzoic Acid Derivatives
Unlike antioxidants like caffeic acid (3,4-dihydroxybenzeneacrylic acid) or protocatechuic acid , which derive activity from hydroxyl groups, the target compound lacks hydroxyl substituents. shows that antioxidant potency in benzoic acids correlates with hydroxyl group count:
| Compound | Substituents | Antioxidant Activity |
|---|---|---|
| Caffeic Acid | 3,4-dihydroxy, CH=CHCOOH | High (resonance stabilization) |
| Protocatechuic Acid | 3,4-dihydroxy | Moderate |
| Target Compound | Cl, difluoropyrrolidine | Likely low |
Key Research Findings
Toxicity Predictions (QSTR Models)
highlights that benzoic acid toxicity in mice (oral LD₅₀) correlates with connectivity indices (0JA, 1JA) and their cross-factor (JB). While the target compound’s LD₅₀ is unreported, its substituents likely alter these indices:
- Chlorine : Increases 0JA (zero-order connectivity index).
- Difluoropyrrolidine : Modifies 1JA (first-order index) due to branching.
- Predicted Toxicity : Higher JB values (0JA × 1JA) correlate with increased toxicity, suggesting the target compound may exhibit moderate to high toxicity compared to simpler benzoic acids.
Environmental Behavior
indicates that smaller benzoic acids (e.g., benzoic acid, MW: 122.12) are efficiently removed (>90%) via ion exchange. The target compound’s higher molecular weight (261.65) and bulkier substituents may reduce removal efficiency due to steric hindrance, though likely less than larger molecules like tannic acid (MW: 1701).
Extraction and Solubility
shows that benzoic acid’s high distribution coefficient (m) enables rapid extraction. The target compound’s difluoropyrrolidine group may increase hydrophobicity, enhancing membrane-phase solubility but reducing aqueous solubility compared to unsubstituted benzoic acid.
Biological Activity
3-Chloro-4-(3,3-difluoropyrrolidin-1-yl)benzoic acid is a synthetic organic compound belonging to the benzoic acid class. Its unique structure, characterized by a chloro substituent and a difluoropyrrolidinyl group, suggests potential biological activities that merit detailed exploration. This article reviews the compound's biological activity, supported by data tables and relevant research findings.
The chemical properties of 3-Chloro-4-(3,3-difluoropyrrolidin-1-yl)benzoic acid are summarized in the table below:
| Property | Value |
|---|---|
| Molecular Formula | C11H10ClF2NO2 |
| Molecular Weight | 261.65 g/mol |
| IUPAC Name | 3-chloro-4-(3,3-difluoropyrrolidin-1-yl)benzoic acid |
| InChI Key | VCHZFIVKLDTILM-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CC1(F)F)C2=CC(=CC(=C2)C(=O)O)Cl |
The biological activity of 3-Chloro-4-(3,3-difluoropyrrolidin-1-yl)benzoic acid is primarily attributed to its interactions with specific molecular targets. The chloro and difluoropyrrolidinyl groups facilitate binding to enzymes or receptors, which can lead to either inhibition or activation of various biological pathways. This compound has been investigated for its potential in modulating proteostasis networks and influencing enzyme activity.
1. Enzyme Inhibition
Research indicates that compounds similar to 3-Chloro-4-(3,3-difluoropyrrolidin-1-yl)benzoic acid exhibit significant enzyme inhibition properties. For example, derivatives have shown potent interactions with cathepsins B and L, which are critical for protein degradation pathways. In a study evaluating various benzoic acid derivatives, this compound was noted for its ability to activate proteasomal and cathepsin activities significantly .
2. Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial properties. While specific data on 3-Chloro-4-(3,3-difluoropyrrolidin-1-yl)benzoic acid is limited, related compounds have demonstrated antibacterial and antifungal activities . Such activities are crucial for developing new therapeutic agents against resistant strains.
3. Cytotoxic Effects
In vitro studies have indicated that certain benzoic acid derivatives can exhibit cytotoxic effects against cancer cell lines. Although direct studies on this specific compound are scarce, the structural similarities with other bioactive compounds suggest it may also possess cytotoxic properties warranting further investigation .
Study on Proteasome Activation
A notable study examined the effects of various benzoic acid derivatives on proteasome activity in human foreskin fibroblasts. The results indicated that compounds similar to 3-Chloro-4-(3,3-difluoropyrrolidin-1-yl)benzoic acid significantly enhanced proteasomal activity at concentrations as low as 5 μM without inducing cytotoxicity . This activation suggests potential applications in anti-aging therapies by enhancing cellular protein turnover.
Antimicrobial Potency Assessment
Another study assessed the antimicrobial potency of several benzoic acid derivatives against common bacterial strains. While specific results for this compound were not highlighted, the overall findings indicated that certain structural modifications could enhance activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting a pathway for future research into the antimicrobial efficacy of 3-Chloro-4-(3,3-difluoropyrrolidin-1-yl)benzoic acid .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Chloro-4-(3,3-difluoropyrrolidin-1-yl)benzoic acid, and how can reaction conditions be optimized to improve yield?
- Answer : A multi-step synthesis typically involves nucleophilic aromatic substitution (SNAr) of a halogenated benzoic acid precursor with 3,3-difluoropyrrolidine. For example, starting from 3-chloro-4-fluorobenzoic acid, the fluorine atom at the 4-position can be displaced by the pyrrolidine derivative under basic conditions (e.g., K2CO3 in DMF at 80–100°C) . Yield optimization requires careful control of stoichiometry, solvent polarity, and temperature. Purification via recrystallization or column chromatography is critical to isolate the product from side reactions involving competing substituents (e.g., over-substitution or dimerization) .
Q. How can the purity and structural integrity of this compound be validated?
- Answer : Analytical methods include:
- HPLC : To assess purity (>95% by area-under-curve analysis) using a C18 column and a mobile phase of acetonitrile/water with 0.1% trifluoroacetic acid.
- NMR : 1H/13C NMR to confirm substitution patterns (e.g., integration of pyrrolidine protons at δ 2.5–3.5 ppm and absence of residual halogen signals).
- Mass Spectrometry (HRMS) : To verify the molecular ion peak (e.g., [M+H]+ expected at m/z 305.04 for C11H10ClF2NO2) .
Advanced Research Questions
Q. What mechanistic insights explain contradictory reactivity trends in nucleophilic substitution reactions involving the pyrrolidine moiety?
- Answer : The 3,3-difluoropyrrolidine group introduces steric and electronic effects that influence substitution kinetics. Fluorine’s electronegativity reduces electron density on the adjacent carbon, making it less susceptible to nucleophilic attack. However, steric hindrance from the pyrrolidine ring can slow reactions. Contradictory data in literature may arise from solvent polarity (e.g., DMF vs. THF) or competing pathways (e.g., elimination vs. substitution). Computational studies (DFT) can model transition states to resolve such discrepancies .
Q. How can researchers address inconsistent bioactivity data in pharmacological studies targeting kinase inhibition?
- Answer : Bioactivity variability may stem from differences in assay conditions (e.g., ATP concentration, pH) or off-target effects. Methodological solutions include:
- Dose-Response Curves : Validate IC50 values across multiple replicates.
- Selectivity Profiling : Use kinase panels (e.g., Eurofins KinaseProfiler) to identify cross-reactivity.
- Structural Analog Comparison : Compare activity with analogs (e.g., 4-(3-chloro-4-fluorophenyl)benzoic acid derivatives) to isolate the role of the difluoropyrrolidine group .
Q. What strategies are effective in resolving solubility challenges for in vivo studies?
- Answer : Low aqueous solubility (common with halogenated benzoic acids) can be mitigated via:
- Prodrug Design : Esterification of the carboxylic acid group to enhance membrane permeability.
- Co-solvent Systems : Use of DMSO/PEG-400 mixtures (≤10% v/v) in dosing formulations.
- Nanoparticle Encapsulation : Liposomal or polymeric carriers to improve bioavailability .
Experimental Design & Data Analysis
Q. How should researchers design stability studies under physiological conditions?
- Answer : Conduct accelerated stability testing in simulated biological fluids (e.g., PBS at pH 7.4, 37°C). Monitor degradation via LC-MS over 24–72 hours. Key parameters:
- Hydrolytic Stability : Susceptibility of the pyrrolidine ring to ring-opening under acidic/basic conditions.
- Photostability : Exposure to UV-Vis light to assess decomposition pathways.
- Data Interpretation : Use kinetic models (e.g., first-order decay) to predict shelf-life .
Q. What computational tools are recommended for predicting binding modes to protein targets?
- Answer : Molecular docking (AutoDock Vina, Schrödinger Glide) and molecular dynamics simulations (GROMACS) can model interactions with targets like COX-2 or EGFR. Focus on:
- Binding Affinity : Scoring functions to rank poses.
- Hydrogen Bonding : Role of the carboxylic acid group and fluorine atoms.
- Validation : Compare results with crystallographic data from analogous inhibitors (e.g., 3-fluoro-4-(trifluoromethyl)benzoic acid derivatives) .
Applications in Drug Discovery
Q. What structural modifications enhance selectivity for cancer-related enzymes?
- Answer : Rational modifications include:
- Halogen Replacement : Substituting chlorine with bulkier groups (e.g., CF3) to fit hydrophobic enzyme pockets.
- Ring Expansion : Replacing pyrrolidine with piperidine to alter conformational flexibility.
- Bioisosteres : Using tetrazoles or sulfonamides as carboxylic acid replacements to reduce toxicity .
Q. How can researchers validate the compound’s role in modulating inflammatory pathways?
- Answer : Use in vitro models (e.g., LPS-stimulated macrophages) to measure cytokine suppression (IL-6, TNF-α). Pair with in vivo rodent models (e.g., carrageenan-induced paw edema). Correlate results with COX-2 inhibition assays and histopathological analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
